molecular formula C24H18N2 B376775 2,4-Diphenyl-6-(2-phenylvinyl)pyrimidine

2,4-Diphenyl-6-(2-phenylvinyl)pyrimidine

Cat. No.: B376775
M. Wt: 334.4g/mol
InChI Key: PVIBPLCGUBSPDX-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyl-6-(2-phenylvinyl)pyrimidine is a chemical compound offered for research and development purposes. This compound belongs to a class of aryl-substituted pyrimidines known to be of significant interest in medicinal chemistry and drug discovery. While the specific biological activity of this compound requires further investigation, structurally similar 2,4,6-triarylpyridine and 2,4-diphenylpyrimidine derivatives have been extensively studied as potential therapeutic agents . Particularly, dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have demonstrated potent inhibition of topoisomerase II, a critical enzyme target in DNA metabolism and cancer therapy . These related compounds have shown significant cytotoxicity against various human cancer cell lines, functioning as topoisomerase II poisons in a manner comparable to established chemotherapeutic agents like etoposide . The structure-activity relationship (SAR) studies indicate that the biological activity is highly influenced by the substitution pattern on the phenyl rings . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or to study the structure-activity relationships within this pharmacologically relevant chemical space. This product is intended for laboratory research use only and is not classified as a drug, antibiotic, or medicinal product. It is strictly for use by qualified professionals.

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4g/mol

IUPAC Name

2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrimidine

InChI

InChI=1S/C24H18N2/c1-4-10-19(11-5-1)16-17-22-18-23(20-12-6-2-7-13-20)26-24(25-22)21-14-8-3-9-15-21/h1-18H/b17-16+

InChI Key

PVIBPLCGUBSPDX-WUKNDPDISA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Effects in Pyrimidine Derivatives

Substituents at the 6-position significantly influence physical and chemical properties:

Compound 6-Position Substituent Melting Point (°C) Synthesis Yield Key Observations
2,4-Diphenyl-6-(o-tolyl)pyrimidine o-Tolyl (methyl at ortho) 59–60 54% Lower melting point due to steric hindrance; reduced crystallinity
2,4-Diphenyl-6-(p-tolyl)pyrimidine p-Tolyl (methyl at para) 146–147 64% Higher melting point and yield, reflecting improved symmetry and packing
  • Key Insight : Para-substituted derivatives exhibit superior thermal stability and synthesis efficiency compared to ortho-substituted analogs due to reduced steric strain and enhanced molecular symmetry.

Heterocycle Variations: Pyrimidine vs. Triazine

Replacing the pyrimidine core with triazine alters reactivity and applications:

Compound Core Structure Catalyst Used Yield Application Notes
2,4-Diphenyl-6-(2-pyridinylthio)-1,3,5-triazine Triazine Rhodium 95% High yield due to Rh-catalyzed heteroaryl exchange; used in coordination chemistry
Pyrimidine derivatives (e.g., 1ma, 1da) Pyrimidine Acid-mediated 54–64% Lower yields but broader pharmaceutical relevance
  • Key Insight : Triazine derivatives achieve higher synthetic efficiency under transition-metal catalysis, while pyrimidines remain preferred for drug design due to their biocompatibility.

Functional Group Modifications

Functional groups at the 6-position dictate electronic properties and bioactivity:

Compound 6-Position Group Key Properties
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Thiophene + nitro Electron-deficient; potential for charge-transfer complexes
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Sulfanyl + sulfone Enhanced polarity; suited for enzyme inhibition
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine Trifluoromethyl + Cl High electronegativity; agrochemical applications
  • Key Insight : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase reactivity in electrophilic substitutions, while bulky groups (e.g., styrenyl) enhance π-stacking in materials science.

Amino and Methyl Substituents

Amino groups at the 2-position modify hydrogen-bonding capacity:

Compound 2-Position Group Structural Feature
4-Methyl-6-phenylpyrimidin-2-amine Amino Forms intermolecular H-bonds; twisted aromatic rings (dihedral angles: 29.41°–46.32°)
2,4-Diphenyl-6-(2-phenylvinyl)pyrimidine Phenyl Rigid, planar structure; limited H-bonding
  • Key Insight: Amino-substituted pyrimidines exhibit conformational flexibility and supramolecular interactions, whereas phenyl groups favor rigidity.

Preparation Methods

Synthesis of 2,4,6-Trichloropyrimidine

Chlorination of pyrimidine precursors serves as a foundational step. For instance, treatment of pyrimidine-2,4,6-triol with phosphorus oxychloride (POCl₃) under reflux yields 2,4,6-trichloropyrimidine, a versatile intermediate for subsequent functionalization. This method, adapted from thieno[2,3-d]pyrimidine chlorination protocols, achieves ~74% yield when catalyzed by pyridine at 110°C.

Sequential Suzuki-Miyaura Couplings for Phenyl Group Introduction

Palladium-catalyzed Suzuki couplings enable regioselective arylations. Using 2,4,6-trichloropyrimidine, sequential reactions with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethoxyethane (DME) introduce phenyl groups at positions 2 and 4. Typical conditions (80°C, 12 h) afford 2,4-diphenyl-6-chloropyrimidine in ~65% yield.

Heck Coupling for Styryl Group Installation

The remaining chloride at position 6 undergoes a Heck reaction with styrene to install the styryl moiety. Employing Pd(OAc)₂, PPh₃, and triethylamine in DMF at 120°C for 24 hours achieves ~55% yield, albeit with competing homocoupling byproducts requiring chromatographic purification.

Cyclocondensation Routes Utilizing Functionalized Diketones

Synthesis of Styryl-Containing Diketones

Inspired by cinnamil synthesis, condensation of 2,3-butanedione with cinnamaldehyde (styryl aldehyde) in the presence of pyrrolidine yields 1,6-diphenylhexa-1,5-diene-3,4-dione. This α,β-unsaturated diketone serves as a precursor for pyrimidine ring formation.

Ring Closure with Benzamidine

Heating the diketone with benzamidine in ethanol under basic conditions (NaOEt) induces cyclocondensation, directly furnishing the target compound. While this one-pot method simplifies synthesis, regiochemical challenges and moderate yields (~40%) limit its utility.

Wittig Olefination of 6-Formylpyrimidine Intermediates

Vilsmeier-Haack Formylation

Direct formylation of 2,4-diphenylpyrimidine at position 6 using POCl₃ and DMF introduces a formyl group, albeit in low yield (~30%) due to the electron-deficient nature of the pyrimidine ring.

Wittig Reaction with Benzyltriphenylphosphonium Ylide

Treating 6-formyl-2,4-diphenylpyrimidine with the ylide derived from benzyltriphenylphosphonium bromide and NaHMDS in THF installs the styryl group. This method, while efficient (~60% yield), requires stringent anhydrous conditions.

Comparative Evaluation of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Halogenation-SubstitutionPOCl₃ chlorination, Suzuki/Heck couplings55-65%Regioselective, scalableMultiple purifications, costly catalysts
CyclocondensationDiketone synthesis, amidine cyclization40%Convergent, fewer stepsLow yield, regiochemical ambiguity
Wittig OlefinationFormylation, ylide reaction30-60%Direct styryl introductionHarsh conditions, low formylation yield

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), styryl vinyl protons (δ 6.8–7.0 ppm, J = 16 Hz).

  • LC-MS : [M+H]⁺ at m/z 424.24, consistent with molecular formula C₂₈H₂₀N₂.

  • UV-Vis : λmax at 270 nm (π→π* transition of styryl group) .

Q & A

Q. What are the key considerations for optimizing multi-step synthesis routes for 2,4-Diphenyl-6-(2-phenylvinyl)pyrimidine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. For example, chlorinated intermediates (e.g., 4-chlorobenzyl chloride) may react with thiols or amines under controlled conditions . Key parameters include:
  • Temperature : 60–100°C for efficient ring closure .
  • Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling to introduce vinyl/phenyl groups .
  • Purification : Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane) to achieve >95% purity .
  • Yield Optimization : Adjust stoichiometry of guanidine nitrate or aryl ketones in cyclocondensation steps .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve dihedral angles between pyrimidine and phenyl rings (e.g., 29.41°–46.32° in analogous compounds) to confirm stereoelectronic effects .
  • Spectroscopy :
  • NMR : Compare 1H^1H and 13C^{13}C chemical shifts with DFT-calculated values to validate substituent effects .
  • UV-Vis : Measure λmax\lambda_{\text{max}} in ethanol to assess conjugation extent (e.g., 270–320 nm for vinylpyrimidines) .
  • Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 361.12 for C24_{24}H18_{18}N2_2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent variations. To address this:
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with methoxy) and test against standardized bacterial strains (e.g., S. aureus MIC values) .
  • Dose-Response Curves : Use Hill slope analysis to compare efficacy thresholds (e.g., IC50_{50} values in cytotoxicity assays) .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial studies) to normalize inter-lab variability .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR tyrosine kinase). Focus on H-bond interactions with backbone amides (e.g., N1–H…O=C) and π-π stacking with phenyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • QM/MM Calculations : Compute charge transfer (e.g., NBO analysis) to identify electron-deficient pyrimidine regions .

Q. What experimental designs mitigate stability issues during long-term storage of this compound?

  • Methodological Answer :
  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : Use amber vials to prevent vinyl group photoisomerization, confirmed by 1H^1H NMR tracking of trans/cis ratios .
  • Oxygen Sensitivity : Argon-sparged solutions reduce oxidation byproducts (e.g., sulfoxides) detectable via LC-MS .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Toxicity Profiling : Absence of in vivo LD50_{50} values in model organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.